molecular formula C13H10N4O2 B14213932 5-Nitro-1-phenyl-1H-benzimidazol-2-amine CAS No. 832102-56-4

5-Nitro-1-phenyl-1H-benzimidazol-2-amine

Cat. No.: B14213932
CAS No.: 832102-56-4
M. Wt: 254.24 g/mol
InChI Key: DASVYRORIVFNNR-UHFFFAOYSA-N
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Description

5-Nitro-1-phenyl-1H-benzimidazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzimidazole core with a nitro group at the 5-position and a phenyl group at the 1-position, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with nitrobenzene derivatives under acidic or basic conditions. One common method includes the reaction of 1,2-phenylenediamine with 5-nitro-2-chlorobenzaldehyde in the presence of a base such as potassium carbonate, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being studied for its anticancer properties, as it can induce apoptosis in cancer cells .

Medicine: Benzimidazole derivatives, including this compound, are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including infections, cancer, and inflammatory conditions .

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial applications .

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential enzymes and the induction of oxidative stress. This can result in the disruption of cellular processes and ultimately cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    5-Amino-1-phenyl-1H-benzimidazol-2-amine: A reduced form of the compound with an amino group instead of a nitro group.

    1-Phenyl-1H-benzimidazol-2-amine: A similar compound without the nitro group.

    5-Nitro-1H-benzimidazol-2-amine: A similar compound without the phenyl group.

Uniqueness: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential as an antimicrobial and anticancer agent, while the phenyl group provides additional sites for chemical modification and functionalization .

Properties

CAS No.

832102-56-4

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-nitro-1-phenylbenzimidazol-2-amine

InChI

InChI=1S/C13H10N4O2/c14-13-15-11-8-10(17(18)19)6-7-12(11)16(13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)

InChI Key

DASVYRORIVFNNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2N

Origin of Product

United States

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